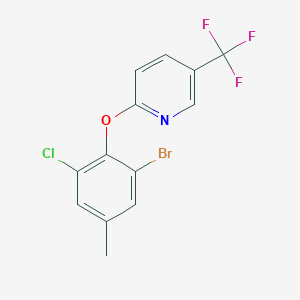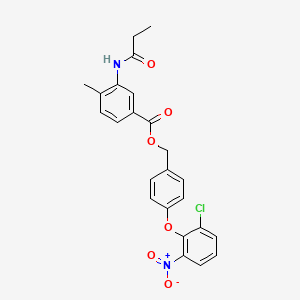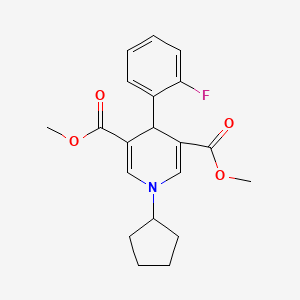
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine
Overview
Description
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has gained significant attention in recent years due to its potential use as a therapeutic agent for various neurological and psychiatric disorders.
Mechanism of Action
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, this compound reduces the release of glutamate, a major excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and can help alleviate symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in anxiety-like behavior, an improvement in cognitive function, and a decrease in pain sensitivity. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine has several advantages for use in lab experiments, including its high potency and selectivity for mGluR1. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and techniques for its synthesis.
Future Directions
There are several potential future directions for research on 2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine. One area of interest is the development of more potent and selective mGluR1 antagonists based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective effects of this compound and to determine its potential use in the treatment of other neurodegenerative disorders.
Scientific Research Applications
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and chronic pain. Preclinical studies have shown that this compound can effectively block the activity of mGluR1, which plays a key role in the regulation of glutamate neurotransmission in the brain.
properties
IUPAC Name |
2-(2-bromo-6-chloro-4-methylphenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3NO/c1-7-4-9(14)12(10(15)5-7)20-11-3-2-8(6-19-11)13(16,17)18/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCKKMOEWBLKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3546816.png)
![4-[(dimethylamino)sulfonyl]-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B3546819.png)
![ethyl 1-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3546839.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3546841.png)
![3-chloro-4-[(3,4-dichlorobenzoyl)amino]phenyl thiocyanate](/img/structure/B3546847.png)
![N-(2,6-dimethylphenyl)-2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3546853.png)
![2-[(3-cyanobenzyl)oxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3546854.png)
![1-{2-[(2-chloro-4-nitrophenyl)thio]benzoyl}azepane](/img/structure/B3546862.png)

![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B3546881.png)
![1-(4-bromophenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3546897.png)

![N-(2-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3546908.png)
![N-(2-ethylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546921.png)